

# Alimix (Cisapride) Withdrawal: A Technical Support Center for Researchers

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## Compound of Interest

Compound Name: *Alimix*

Cat. No.: *B2698976*

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Titusville, NJ – July 14, 2000 – Janssen Pharmaceutica, in consultation with the U.S. Food and Drug Administration (FDA), announced the withdrawal of **Alimix** (cisapride), marketed as Propulsid®, from the U.S. market.<sup>[1][2]</sup> This decision was prompted by numerous reports of serious cardiac arrhythmias, including QT interval prolongation, Torsades de Pointes (TdP), and sudden death.<sup>[1][2][3][4]</sup> This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the withdrawal, the underlying mechanisms, and relevant experimental data.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the withdrawal of **Alimix** (Cisapride)?

A1: The primary reason for the withdrawal of cisapride was the unacceptable risk of serious and life-threatening cardiac arrhythmias.<sup>[1][2][3][4]</sup> Specifically, the use of cisapride was associated with prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a polymorphic ventricular tachycardia called Torsades de Pointes (TdP), potentially resulting in ventricular fibrillation and sudden cardiac death.<sup>[1][2]</sup>

Q2: How many adverse events were reported with Cisapride?

A2: As of December 31, 1999, the FDA had received 341 reports of heart rhythm abnormalities associated with cisapride use, which included 80 reported deaths.<sup>[3][4]</sup>

Q3: What is the pharmacological mechanism behind Cisapride-induced cardiac arrhythmias?

A3: Cisapride induces cardiac arrhythmias by blocking the human ether-à-go-go-related gene (hERG) potassium channel.[5][6] This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by cisapride leads to a delay in repolarization, which manifests as a prolonged QT interval on the ECG. This prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations and subsequent TdP.

Q4: Were there specific risk factors that increased the likelihood of these adverse events?

A4: Yes, several risk factors were identified that increased the risk of cisapride-induced cardiac arrhythmias. These included:

- **Drug Interactions:** Co-administration of cisapride with drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][7] Since cisapride is primarily metabolized by CYP3A4, inhibitors of this enzyme increase the plasma concentration of cisapride, enhancing its cardiotoxic effects.[4][8]
- **Pre-existing Conditions:** Patients with a history of congenital long QT syndrome, a history of serious cardiac disease, or conditions predisposing to electrolyte imbalances (e.g., severe dehydration, vomiting) were at higher risk.[1][4]
- **Concomitant Medications:** Use of other drugs known to prolong the QT interval.[1]

## Troubleshooting Guide for Researchers

This guide is intended for researchers investigating compounds with potential effects on cardiac repolarization.

Issue: Unexplained QT prolongation in pre-clinical or clinical studies.

- **Investigate hERG Channel Inhibition:**
  - **Recommendation:** Perform in vitro patch-clamp studies on hERG-expressing cells to determine if the compound directly blocks the hERG potassium channel.
  - **Expected Outcome:** A dose-dependent inhibition of the hERG current would strongly suggest a mechanism for QT prolongation.

- Assess Metabolic Pathways:
  - Recommendation: Characterize the metabolic profile of the compound, specifically identifying the cytochrome P450 isoenzymes involved in its metabolism.
  - Expected Outcome: If the compound is metabolized by a common polymorphic enzyme or one that is frequently inhibited by other drugs (e.g., CYP3A4, CYP2D6), there is a higher risk of drug-drug interactions leading to increased plasma concentrations and potential for QT prolongation.
- Evaluate for Drug-Drug Interactions:
  - Recommendation: Conduct in vitro studies to assess the inhibitory potential of the compound on major CYP450 enzymes. Also, investigate the impact of known CYP inhibitors on the metabolism of your compound.
  - Expected Outcome: Identification of potential drug-drug interactions can help to predict and mitigate risks in a clinical setting.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies on cisapride's effects.

Table 1: Clinical Studies on Cisapride-Induced QTc Prolongation

Study Population	Dosage	Mean Change in QTc Interval (ms)	Reference
Adults	5 mg three times daily	+7 ± 21	[9]
Adults	10 mg three times daily	+13 ± 15	[9]
Children	Not specified	+15.5 ± 4.6	[10]
Infants (<3 months)	~0.80 mg/kg/day	Statistically significant increase vs. controls	[11]

Table 2: In Vitro hERG Channel Inhibition by Cisapride

Experimental Condition	IC50 (nM)	Reference
Whole-cell patch-clamp (HEK293 cells, 22°C)	6.5	<a href="#">[12]</a>
Whole-cell patch-clamp (CHO-K1 cells, 20-22°C)	16.4	<a href="#">[5]</a>
Whole-cell patch-clamp (CHO-K1 cells, 37°C)	23.6	<a href="#">[5]</a>
Action Potential Clamp (HEK293 cells, 37°C)	7 - 72 (waveform dependent)	<a href="#">[13]</a>

## Experimental Protocols

### 1. Whole-Cell Patch-Clamp Protocol for hERG Channel Inhibition Assay

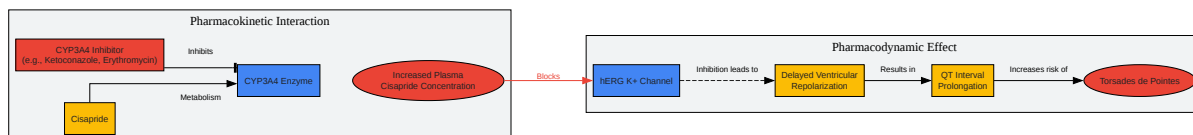
- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
- Solutions:
  - External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 glucose, 10 HEPES (pH 7.4 with NaOH).
  - Internal Pipette Solution (in mM): 130 KCl, 1 MgCl<sub>2</sub>, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
- Procedure:
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell membrane potential at -80 mV.
  - Apply a depolarizing voltage step to a potential between -60 mV and +50 mV for 4 seconds to activate the hERG channels.
  - Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

- Record baseline hERG currents.
- Perfuse the cells with the external solution containing various concentrations of the test compound (e.g., cisapride).
- Repeat the voltage-clamp protocol and record the hERG currents in the presence of the compound.
- Analyze the reduction in the tail current amplitude to determine the concentration-dependent inhibition and calculate the IC50 value.[\[6\]](#)

## 2. Cytochrome P450 Interaction Study Protocol

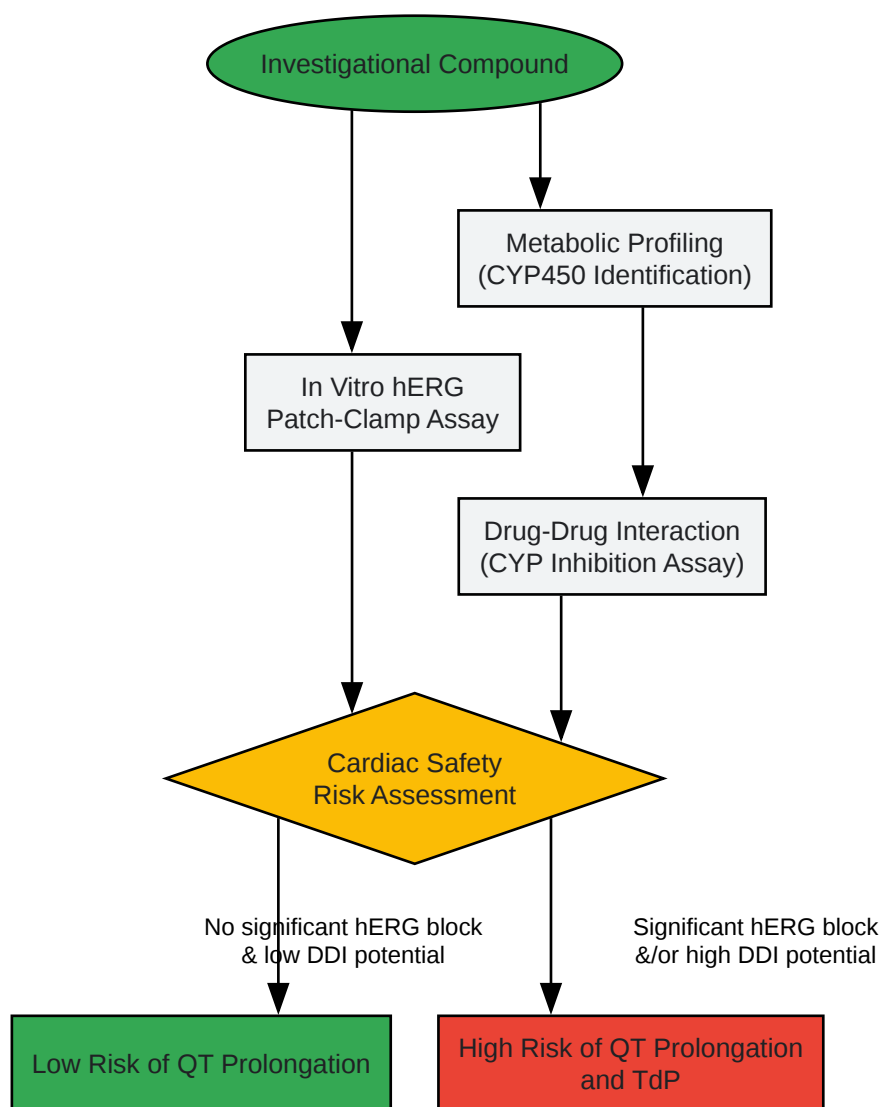
- System: Human liver microsomes (HLMs) or recombinant human CYP450 enzymes.
- Substrate: Cisapride.
- Inhibitors: Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Procedure:
  - Incubate HLMs or recombinant CYP enzymes with cisapride in the presence and absence of the specific inhibitor.
  - Initiate the metabolic reaction by adding NADPH.
  - After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent).
  - Analyze the formation of cisapride metabolites (e.g., norcisapride) using a validated analytical method such as LC-MS/MS.
  - Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the degree of inhibition.[\[8\]](#)

## Visualizations



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Caption: Mechanism of Cisapride-induced cardiac arrhythmia.



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Caption: Workflow for assessing cardiac liability of new compounds.

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- To cite this document: BenchChem. [Alimix (Cisapride) Withdrawal: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2698976#why-was-alimix-cisapride-withdrawn-from-the-market]

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